molecular formula C11H11NO B6164451 (6-methylquinolin-8-yl)methanol CAS No. 1261452-96-3

(6-methylquinolin-8-yl)methanol

Cat. No.: B6164451
CAS No.: 1261452-96-3
M. Wt: 173.2
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Description

(6-methylquinolin-8-yl)methanol (CAS 1261452-96-3) is a valuable chemical building block in organic and medicinal chemistry research. This compound features a quinoline core structure, a privileged scaffold known for diverse biological activities and applications in material science . The specific substitution pattern with a hydroxymethyl group at the 8-position and a methyl group at the 6-position makes it a versatile intermediate for the synthesis of more complex molecules . Quinoline derivatives are extensively investigated for their pharmacological properties and serve as key precursors in developing active compounds for various research areas . As a solid with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol , it offers multiple sites for chemical modification. The hydroxymethyl group can be readily oxidized or functionalized, while the quinoline nitrogen and ring system can participate in coordination and further ring-forming reactions. This compound is provided for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1261452-96-3

Molecular Formula

C11H11NO

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Preparation Methods

Example Protocol

A representative procedure from the synthesis of related quinoline alcohols involves the reduction of ethyl 7-methoxy-9-methyl-6-oxo-5,6-dihydro-4H-benzo[de]quinoline-3-carboxylate using diisobutylaluminium hydride (DIBAL-H) in tetrahydrofuran (THF) at −78°C. Although the alcohol group in this example resides at the 3-position, the methodology is directly transferable to 8-carboxylate analogs.

Reaction Conditions

  • Substrate : Ethyl 6-methylquinoline-8-carboxylate.

  • Reducing Agent : DIBAL-H (1.2 eq. in THF).

  • Temperature : −78°C to room temperature.

  • Yield : ~79% (extrapolated from analogous reductions).

This method is advantageous for its high selectivity and compatibility with sensitive functional groups. However, the synthesis of the 8-carboxylate precursor may require multi-step sequences, such as Heck coupling or Friedel-Crafts acylation.

Reduction of 8-Formylquinoline Derivatives

The reduction of aldehydes to primary alcohols offers a straightforward pathway to hydroxymethyl groups. This approach is exemplified in ergoline alkaloid synthesis, where D-6-methyl-8-formyl-10α-methoxy-8-ergolene is reduced to the corresponding alcohol using zinc dust in acetic acid.

Adapted Protocol for Quinolines

  • Synthesis of 8-Formyl-6-methylquinoline :

    • Oxidize 8-hydroxymethyl-6-methylquinoline using manganese dioxide (MnO₂) in chloroform.

  • Reduction to Alcohol :

    • Reagents : Zinc dust (6.6 eq.) in glacial acetic acid.

    • Conditions : Stir at room temperature for 45 minutes.

    • Workup : Neutralize with ammonium hydroxide, extract with chloroform.

    • Yield : >70% (based on ergoline analogs).

This method is notable for its simplicity and use of inexpensive reagents. However, the oxidation step requires careful control to avoid over-oxidation to carboxylic acids.

Cyclization Approaches with Hydroxymethyl Precursors

Constructing the quinoline ring with a pre-installed hydroxymethyl group avoids late-stage functionalization. A patent describing the synthesis of 2-methyl-8-aminoquinoline from o-nitrophenol suggests adapting cyclization conditions to incorporate hydroxymethyl groups.

Proposed Adaptation

  • Starting Material : o-Nitrophenol derivative with hydroxymethyl side chain.

  • Cyclization : Skraup or Doebner-Miller conditions (e.g., glycerol, sulfuric acid, and oxidizing agent).

  • Reduction : Catalytic hydrogenation or Na₂S treatment to reduce nitro groups and stabilize the alcohol.

This method could streamline synthesis but requires precise control over regioselectivity during cyclization.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldAdvantagesLimitations
Ester Reduction8-Carboxylate quinolineDIBAL-H~79%High selectivityMulti-step precursor synthesis
Aldehyde Reduction8-FormylquinolineZn/HOAc>70%Simple conditionsRequires oxidation step
Nucleophilic Substitution8-HaloquinolineKOH/CuIN/ADirect functionalizationLimited substrate reactivity
Cyclizationo-Nitrophenol derivativeGlycerol/H₂SO₄N/AEarly-stage group incorporationRegioselectivity challenges

Scientific Research Applications

(6-Methylquinolin-8-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antimalarial activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-methylquinolin-8-yl)methanol involves its interaction with biological targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Substituent Effects

Key structural analogs differ in substituent type, position, and functional groups, leading to variations in physicochemical properties and applications:

Compound Substituents Key Properties/Applications References
(6-Methylquinolin-8-yl)methanol 6-CH₃, 8-CH₂OH Hydrogen-bonding, potential corrosion inhibition
(2-Chloro-8-methylquinolin-3-yl)methanol 2-Cl, 8-CH₃, 3-CH₂OH Planar molecular structure; hydrogen-bonded crystal packing
6-Chloro-8-methyl-3-phenyl-1H-quinolin-2-one 6-Cl, 8-CH₃, 3-C₆H₅ Toxicological relevance; regulated handling
8-Hydroxyquinoline derivatives 8-OH Chelating agents for metal ions; antimicrobial activity

Key Observations :

  • Position of Substituents : Substituents at positions 2, 3, or 6 significantly alter electronic properties. For example, chloro groups at position 2 increase electrophilicity, while hydroxymethyl groups at position 8 enhance hydrogen-bonding interactions .
  • Hydrogen Bonding: The hydroxymethyl group in this compound facilitates intermolecular O–H⋯N and O–H⋯O bonds, influencing crystallinity and solubility . In contrast, 8-hydroxyquinoline derivatives exhibit stronger chelation with metal ions due to the phenolic -OH group .

Physicochemical Properties

  • Solubility: Methanol-containing derivatives (e.g., this compound) show improved solubility in polar solvents like ethanol and water compared to halogenated analogs (e.g., 6-chloro-8-methylquinolinones) .
  • Thermal Stability: Crystallographic studies of (2-chloro-8-methylquinolin-3-yl)methanol reveal planar molecular geometries with r.m.s. deviations of 0.074 Å, contributing to stable packing arrangements .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-methylquinolin-8-yl)methanol, and how do reaction conditions influence yield?

  • Methodology : Begin with 6-methylquinoline as the precursor. Hydroxylation at the 8-position can be achieved via oxidizing agents like KMnO₄ under acidic conditions (e.g., H₂SO₄) or OsO₄ in a biphasic system. Post-oxidation, reduction of the carbonyl intermediate (e.g., using NaBH₄) yields the methanol derivative. Optimize reaction temperature (60–80°C for KMnO₄) and stoichiometry to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for high purity .
  • Key Data : Typical yields range from 45–65%, with purity >95% confirmed by HPLC or NMR.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C6, hydroxyl at C8). Key shifts: Quinoline protons (δ 7.5–8.5 ppm), CH₂OH (δ ~4.5 ppm).
  • XRD : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths and angles. For example, the C8–O bond length typically ranges 1.40–1.43 Å, confirming hydroxylation .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺.

Q. How does the methyl group at position 6 influence the compound’s chemical reactivity?

  • Methodology : The electron-donating methyl group enhances regioselectivity in electrophilic substitution reactions. For example, nitration (HNO₃/H₂SO₄) preferentially occurs at the 5-position due to steric and electronic effects. Compare reactivity with non-methylated analogs (e.g., 8-quinolinol) via kinetic studies or DFT calculations .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic software?

  • Methodology : Use SHELX programs (SHELXD for phase problem solving, SHELXL for refinement) to analyze disordered structures or twinned crystals. For example, hydrogen-bonding networks (O–H···N interactions) stabilize the crystal lattice and can be visualized via ORTEP-3 .
  • Case Study : In a 2010 study, SHELXL refinement resolved positional disorder in the methyl group of a related quinoline derivative, achieving an R-factor <5% .

Q. What strategies improve the yield of regioselective functionalization at the quinoline core?

  • Methodology :

  • Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki coupling at the 2-position, leveraging steric hindrance from the C6 methyl group.
  • Protecting Groups : Temporarily protect the hydroxyl group (e.g., TMSCl) during halogenation to direct reactivity to less hindered positions .
    • Data : Yields improve from ~30% (uncontrolled) to >70% with optimized catalysts and protecting groups.

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s antimicrobial potential?

  • Methodology :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include controls (ciprofloxacin) and assess synergy with β-lactams.
  • Mechanistic Studies : Fluorescence quenching to probe DNA gyrase inhibition or ROS generation assays (DCFH-DA probe) .
    • Outcome : Structure-activity relationship (SAR) models can link C6/C8 substituents to efficacy.

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking : AutoDock Vina or Glide to simulate binding to cytochrome P450 or kinase targets. Use crystal structures (PDB ID: 1TQG) for accuracy.
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes. Key metrics: RMSD <2 Å, hydrogen bond occupancy >80% .

Data Contradiction Analysis

Q. How should conflicting crystallographic data on hydrogen bonding be reconciled?

  • Resolution : Cross-validate using neutron diffraction (for H-atom positions) or Hirshfeld surface analysis. For example, a 2019 study resolved O–H···N vs. O–H···O ambiguities by comparing SHELXL-refined models with DFT-optimized geometries .

Q. Why do synthetic yields vary significantly across reported methods?

  • Root Cause : Differences in starting material purity, solvent polarity (DMF vs. DMSO), or catalyst loading (e.g., Ag₂SO₄ in alkylation steps). Systematic DOE (Design of Experiments) can identify critical factors .

Methodological Resources

  • Crystallography : SHELX suite , WinGX .
  • Synthesis Optimization : DOE software (Minitab, JMP).
  • Bioassays : CLSI guidelines for antimicrobial testing.

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